molecular formula C7H10O4 B13988584 2-Methylenehexanedioic Acid

2-Methylenehexanedioic Acid

Cat. No.: B13988584
M. Wt: 158.15 g/mol
InChI Key: GQXRTXAQSDUAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylenehexanedioic acid is an organic compound with the molecular formula C7H10O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylenehexanedioic acid can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with formaldehyde under acidic conditions. This reaction introduces a methylene group (-CH2-) adjacent to one of the carboxyl groups, forming this compound.

Industrial Production Methods: This process is multistep and includes the conversion of cyclohexanol to cyclohexanone, followed by nitrosation and subsequent oxidation to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylenehexanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidant.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Further oxidized carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methylenehexanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylenehexanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2-Methylenehexanedioic acid’s unique structure, with a methylene group adjacent to a carboxyl group, gives it distinct reactivity compared to other dicarboxylic acids. This makes it valuable in synthesizing specialized organic compounds and materials.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-methylidenehexanedioic acid

InChI

InChI=1S/C7H10O4/c1-5(7(10)11)3-2-4-6(8)9/h1-4H2,(H,8,9)(H,10,11)

InChI Key

GQXRTXAQSDUAEY-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.